molecular formula C20H31N3O2 B5309394 2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide

2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide

Cat. No. B5309394
M. Wt: 345.5 g/mol
InChI Key: OPSMJMFNUPOFSS-UHFFFAOYSA-N
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Description

2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as Fentanyl analog or Acetylfentanyl. This compound is used in scientific research to understand its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide is not fully understood. However, it is believed to work by binding to the μ-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. It also has an affinity for the δ-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide has been shown to have potent analgesic effects in animal models. It has also been shown to have sedative effects and may cause respiratory depression. Additionally, it has been reported to have antitumor activity in some cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide in lab experiments is its potency as an analgesic agent. It is also relatively easy to synthesize and has been well-studied in the literature. However, one of the main limitations is its potential for respiratory depression, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide. One potential direction is to study its potential use as an anesthetic agent. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of pain and cancer. Finally, studies could be conducted to evaluate its safety and potential side effects in humans.
In conclusion, 2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide is a chemical compound that has potential applications in the field of medicine. Its synthesis method is well-established, and it has been shown to have potent analgesic effects in animal models. However, its potential for respiratory depression may limit its use in certain experiments. Further studies are needed to better understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide involves the reaction of piperazine with 4-methylbenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by acetylation of the amine group with acetic anhydride. This method is well-established and has been reported in the literature.

Scientific Research Applications

2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide is primarily used in scientific research to study its potential applications in the field of medicine. It is a potent analgesic and has been shown to be effective in reducing pain in animal models. It has also been studied for its potential use as an anesthetic agent. Additionally, it has been shown to have antitumor activity in some cancer cell lines.

properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N,N-dipropylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-4-11-22(12-5-2)19(24)14-18-20(25)21-10-13-23(18)15-17-8-6-16(3)7-9-17/h6-9,18H,4-5,10-15H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSMJMFNUPOFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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